1,2-Benzisoxazol-6-ol
Overview
Description
1,2-Benzisoxazol-6-ol is an aromatic organic compound with the molecular formula C7H5NO2 It contains a benzene-fused isoxazole ring structure, making it a member of the benzisoxazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoxazol-6-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Another method includes the base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction
Biological Activity
1,2-Benzisoxazol-6-ol is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique benzisoxazole structure, which contributes to its biological activity. The compound's specific substitution pattern influences its interaction with various biological targets.
The mechanism of action of this compound involves its binding to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit enzymes related to microbial growth, demonstrating significant antimicrobial properties against multi-drug resistant (MDR) strains of bacteria such as Escherichia coli and Acinetobacter baumannii .
Antimicrobial Activity
- Antibiotic Efficacy : Studies indicate that this compound exhibits potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against clinical strains of MDR A. baumannii .
- Mechanism Insights : The compound's antibacterial effects are linked to its ability to inhibit specific metabolic pathways in bacteria, particularly through interactions with chorismate pyruvate-lyase (CPL), which is absent in mammals, thus contributing to its low toxicity in mammalian models .
Biological Activity Overview
Antimicrobial Research
In a study investigating the antimicrobial properties of this compound, researchers found that the compound effectively reduced the growth of MDR A. baumannii in vitro. The study highlighted the importance of structural analogs in enhancing the compound's efficacy against resistant strains .
Neuropharmacological Effects
Another research effort focused on the neuropharmacological potential of benzisoxazole derivatives, including this compound. The findings suggested that these compounds could exhibit antipsychotic-like effects by modulating serotonin pathways without the typical side effects associated with conventional antipsychotics .
Properties
IUPAC Name |
1,2-benzoxazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZDVDXNVEDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495712 | |
Record name | 1,2-Benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-55-4 | |
Record name | 1,2-Benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.